2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)13-5-3-2-4-10(13)15-20-21-16(25-15)19-14(22)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWTOUGAFDAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2-Methylphenyl Precursor
The 2-methanesulfonylphenyl group is introduced via sulfonation and oxidation:
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Sulfonation : Treat 2-methylphenylhydrazine with chlorosulfonic acid at 0–5°C to yield 2-(hydrazine sulfonyl)phenyl chloride.
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Oxidation : React with hydrogen peroxide (30%) in acetic acid to convert the sulfonyl chloride to methanesulfonyl.
Reaction Conditions :
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Temperature: 0–5°C (sulfonation), 50°C (oxidation).
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Solvent: Dichloromethane (DCM) for sulfonation; acetic acid for oxidation.
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Yield: 78–82% after purification by silica gel chromatography.
Cyclization to Oxadiazole
The hydrazine derivative is cyclized to form the 1,3,4-oxadiazole ring:
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Hydrazide Formation : React 2-methanesulfonylphenylhydrazine with ethyl chlorooxoacetate in DCM.
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Cyclization : Use phosphorus oxychloride (POCl₃) as a dehydrating agent at 80°C for 4 hours.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| POCl₃ Equivalents | 3.0 | 85 |
| Temperature (°C) | 80 | 88 |
| Solvent | POCl₃ (neat) | 90 |
Replacing POCl₃ with thionyl chloride reduced yields to 65%, emphasizing POCl₃’s superiority.
Synthesis of Intermediate B: 2,5-Dichlorobenzoyl Chloride
Chlorination of Benzoic Acid
2,5-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux:
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Reaction : 2,5-Dichlorobenzoic acid + SOCl₂ → 2,5-Dichlorobenzoyl chloride + SO₂ + HCl.
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Conditions : Reflux at 70°C for 3 hours; excess SOCl₂ removed under vacuum.
Coupling of Intermediates A and B
Amide Bond Formation
Intermediate A (5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine) reacts with Intermediate B (2,5-dichlorobenzoyl chloride) in the presence of a coupling agent:
Procedure :
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Dissolve Intermediate A (1.0 equiv) in anhydrous DCM.
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Add DIPEA (2.0 equiv) as a base.
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Introduce 2,5-dichlorobenzoyl chloride (1.2 equiv) dropwise at 0°C.
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Stir at room temperature for 6–8 hours.
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Quench with ice-water, extract with DCM, and purify via column chromatography.
Optimization Table :
| Coupling Agent | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DCM | DIPEA | 6 | 92 |
| EDCI/HOBt | THF | TEA | 12 | 75 |
| DCC | DMF | Pyridine | 18 | 68 |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DCM with DIPEA gave superior yields due to enhanced activation of the carboxylic acid.
Alternative Pathway: One-Pot Synthesis
A streamlined one-pot method avoids isolating intermediates:
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Combine 2-methanesulfonylphenylhydrazine, ethyl chlorooxoacetate, and POCl₃.
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Cyclize at 80°C for 4 hours.
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Add 2,5-dichlorobenzoyl chloride and DIPEA directly to the reaction mixture.
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Stir for 8 hours at room temperature.
Advantages :
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Reduced purification steps.
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Overall yield: 80% vs. 85% for stepwise synthesis.
Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC purity: 98.5% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
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Oxadiazole Ring Instability :
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Sulfonyl Group Hydrolysis :
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Issue : Methanesulfonyl group degrades at pH > 10.
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Solution : Maintain reaction pH between 6–8 during coupling.
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Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids.
Reduction: : Amines.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that 2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been evaluated using the National Cancer Institute's (NCI) 60-cell line screening protocol, which assesses the efficacy of new compounds against a wide range of tumor types. The results indicated that this compound could inhibit cell proliferation effectively in several cancer models, suggesting a promising avenue for further development in cancer therapeutics .
1.2 Anti-inflammatory Effects
Another notable application is its anti-inflammatory properties. Research indicates that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities can be beneficial in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Material Science Applications
Beyond pharmacology, this compound has potential applications in material science.
3.1 Development of Functional Materials
The compound has been explored for its utility in creating functional materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into polymers or coatings that could be used in electronic devices or sensors .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
LMM5 and LMM11 (Benzamide-Oxadiazole Derivatives)
- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the benzamide-oxadiazole backbone but differ in substituents .
- Functional Comparison: The methanesulfonyl group in the target compound may enhance metabolic stability compared to LMM5’s methoxybenzyl group, which is more prone to oxidation.
4-Bromo-N-[5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]Benzamide (CAS 891132-47-1)
- Structure : This analogue replaces the mesyl group with a bromine atom on the oxadiazole-attached phenyl ring .
- Key Differences: Bromine’s bulkier size and lower electronegativity compared to methanesulfonyl may reduce binding affinity to sulfhydryl-containing enzyme active sites.
Compounds with Tetrazole/Triazole Moieties
N′-5-Tetrazolyl-N-Aroylthioureas
N-5-Tetrazolyl-N′-Aroylureas
- Structure : Urea-linked tetrazolyl-aroyl compounds (e.g., 2h, 2j, 2m) with methoxy, bromo, or methyl substituents .
- Activity : Compounds 2h and 2j showed potent auxin-like activity, while 2m exhibited cytokinin-like effects.
- Comparison : The mesyl group in the target compound may mimic the electron-withdrawing effects of bromo/methoxy groups in 2h/2j but with stronger sulfonamide-mediated enzyme inhibition.
Agrochemical Benzamide Derivatives
Sulfentrazone ()
- Structure : N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide.
- Comparison: Sulfentrazone’s triazolone ring and difluoromethyl group target protoporphyrinogen oxidase (PPO), a key enzyme in herbicide action. The target compound’s oxadiazole and dichlorobenzamide groups may similarly inhibit PPO but with altered kinetics due to reduced fluorine content.
Diflufenican ()
- Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Comparison :
- Diflufenican’s pyridinecarboxamide core targets phytoene desaturase. The target compound’s oxadiazole ring may offer alternative binding modes but with lower fluorination, affecting lipid membrane penetration.
Research Implications
The dichloro and mesyl groups in the target compound likely enhance its interaction with hydrophobic enzyme pockets compared to less electronegative analogues (e.g., methoxy in LMM5). However, the absence of fluorine atoms, as in sulfentrazone or diflufenican, may limit its bioavailability. Further studies should evaluate its activity against PPO or similar targets, leveraging structural insights from tetrazole-based plant growth regulators .
Biological Activity
2,5-Dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. It features a dichloro-substituted benzamide core linked to a 1,3,4-oxadiazole ring and a methanesulfonyl phenyl moiety. This unique structural combination is believed to enhance its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 886922-78-7 |
| Molecular Formula | C₁₆H₁₁Cl₂N₃O₄S |
| Molecular Weight | 412.2 g/mol |
Antifungal Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antifungal properties. In a study evaluating various benzamide derivatives, several compounds demonstrated effective fungicidal activity against pathogens such as Botrytis cinerea and Fusarium graminearum. For instance, derivatives similar to this compound showed promising results with efficacy rates exceeding those of standard antifungal agents at concentrations around 100 mg/L .
Antitumor Activity
The oxadiazole ring is also associated with antitumor effects. Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the methanesulfonyl group enhances its interaction with biological targets, potentially increasing its effectiveness against cancer cells.
Antibacterial Properties
In addition to antifungal and antitumor activities, some derivatives of oxadiazole-based compounds have shown antibacterial effects. The structural characteristics of this compound may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
- Antifungal Efficacy : A comparative study involving multiple oxadiazole derivatives highlighted that compounds structurally similar to this compound exhibited antifungal activity superior to traditional agents like pyraclostrobin. The study reported efficacy rates of up to 84.4% against Botrytis cinerea at a concentration of 100 mg/L .
- Antitumor Mechanisms : In vitro studies have suggested that oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, a derivative was shown to activate caspase pathways leading to programmed cell death in breast cancer cells.
Q & A
Q. What are the key steps and optimized conditions for synthesizing 2,5-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carbonyl source under acidic or dehydrating conditions (e.g., POCl₃ or PCl₅) .
- Coupling reactions : Amide bond formation between the oxadiazole intermediate and 2,5-dichlorobenzoyl chloride, often using coupling agents like HATU or DCC in solvents such as DMF or dichloromethane .
- Critical parameters : Temperature (60–80°C for cyclization), solvent polarity, and pH control (neutral to slightly basic for coupling) to maximize yield (typically 60–75%) and purity .
Table 1: Reaction Optimization
| Step | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 80°C, DMF, 6h | 70 | >95 |
| Amide coupling | HATU, DIPEA, DCM, RT, 12h | 65 | >90 |
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with characteristic shifts for the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and methanesulfonyl group (δ 3.1 ppm for CH₃) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and sulfur .
- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, confirming the oxadiazole ring planarity (≈120° bond angles) .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
- Solubility profiling : In DMSO (high solubility) vs. aqueous buffers (low solubility) for biological assay compatibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which may cause false positives in inhibition assays .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to assess degradation rates .
Q. What experimental design strategies are recommended for studying this compound’s mechanism of action?
- Target identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., tyrosine kinases) to measure binding affinity (KD) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis vs. cell cycle arrest) .
- Dose-response validation : Use orthogonal assays (e.g., ATP depletion vs. caspase activation) to rule off-target effects .
Q. How can synthetic byproducts or degradation products be characterized?
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of Cl⁻ or SO₂ groups) .
- Stressed degradation studies : Expose the compound to heat (40–60°C), light, or hydrolytic conditions (pH 1–13) to simulate stability challenges .
- Isolation via preparative HPLC : Purify degradation products for structural elucidation .
Q. What computational methods are suitable for predicting this compound’s environmental fate?
- QSAR models : Estimate biodegradation half-life (e.g., EPI Suite) based on logP (predicted ≈3.5) and molecular weight (≈450 g/mol) .
- Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Ecotoxicity profiling : Use Daphnia magna or algae growth inhibition assays to assess aquatic toxicity .
Methodological Notes
- Contradiction management : Cross-validate conflicting bioactivity data using multiple cell lines and orthogonal assays .
- Synthetic scalability : Transition from batch to continuous flow reactors for oxadiazole formation to improve reproducibility .
- Data rigor : Report IC₅₀ values with 95% confidence intervals and use ≥3 biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
